molecular formula C7H10N2O B6154581 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, Mixture of diastereomers CAS No. 1496486-29-3

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, Mixture of diastereomers

Cat. No.: B6154581
CAS No.: 1496486-29-3
M. Wt: 138.17 g/mol
InChI Key: PQRYAOICUYAZAP-UHFFFAOYSA-N
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Description

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, a mixture of diastereomers, is a compound of interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group attached to an oxazole ring, making it a valuable subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the diastereomers .

Chemical Reactions Analysis

Types of Reactions

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the cyclopropyl group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The oxazole ring and the cyclopropyl group can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

CAS No.

1496486-29-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C7H10N2O/c1-4-2-5(4)6-3-7(8)9-10-6/h3-5H,2H2,1H3,(H2,8,9)

InChI Key

PQRYAOICUYAZAP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC(=NO2)N

Purity

95

Origin of Product

United States

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